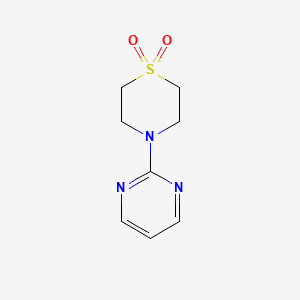

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a pyrimidine ring fused to a thiomorpholine ring

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been found to targetNur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

Related pyrimidine derivatives have been reported to interact with their targets by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Related pyrimidine derivatives have been reported to inhibit protein kinases, which play a crucial role in various cellular signaling processes .

Pharmacokinetics

Similar pyrimidine-based drugs have been reported to be eliminated by both metabolism and renal clearance .

Result of Action

Related pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives have been associated with a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Cellular Effects

It has been found that pyrimidine derivatives can inhibit cellular microtubule polymerization with EC 50 values of 20-90 nM . This was confirmed by phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines .

Molecular Mechanism

It has been shown that pyrimidin-2-yl morpholines bind to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . Relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202 and Cys241 of β-tubulin .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives have shown excellent stability in human hepatocytes, and human, mouse and rat microsomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions. For instance, a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization can be employed . The reaction conditions often include the use of catalysts such as copper and reagents like 4-HO-TEMPO .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiomorpholine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Aplicaciones Científicas De Investigación

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.

Pyrazolo[3,4-d]pyrimidine: This compound features a fused pyrazole and pyrimidine ring, offering different biological activities.

2,4-Di(arylamino)pyrimidine: Known for its activity against mutant EGFR kinases, this compound has a different substitution pattern on the pyrimidine ring.

Uniqueness

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine-based compounds and contributes to its specific interactions with molecular targets.

Actividad Biológica

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring attached to a thiomorpholine moiety, which contributes to its biological activity. The molecular formula is C7H8N2O2S, with a molecular weight of approximately 172.21 g/mol. The presence of both nitrogen and sulfur heteroatoms suggests potential interactions with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

- Inhibition of Aryl Hydrocarbon Receptor (AHR) : The compound has been shown to inhibit the AHR, which plays a crucial role in regulating immune responses and cellular proliferation. This inhibition can lead to decreased tumor growth and enhanced anti-tumor immunity .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : By modulating immune responses and inhibiting pathways associated with cancer cell survival, this compound may serve as a potential therapeutic agent in oncology .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Cancer Treatment

A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit AHR-mediated pathways that promote tumor growth.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited growth in both E. coli and P. aeruginosa, suggesting potential for development as an antimicrobial agent.

Propiedades

IUPAC Name |

4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULARNDFQIGKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.